5-Aminopyrimidin-4-ol hydrochloride

Vue d'ensemble

Description

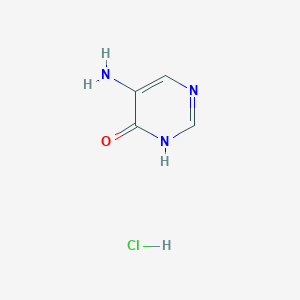

5-Aminopyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C4H6ClN3O and a molecular weight of 147.56 g/mol It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrimidin-4-ol hydrochloride typically involves the reaction of 5-aminopyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve steps such as crystallization and purification to obtain the final compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the product .

Analyse Des Réactions Chimiques

Alkylation Reactions

The amino group at position 5 undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | NaHCO₃, DMF, 60°C | N-Methyl-5-aminopyrimidin-4-ol HCl | 75–85 |

| Ethyl bromide | K₂CO₃, DMF, 50°C | N-Ethyl derivative | 68 |

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides:

| Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | THF | N-Acetyl derivative | 82 |

| Benzoyl chloride | Pyridine | DCM | N-Benzoyl derivative | 70 |

Nucleophilic Aromatic Substitution

The hydroxyl group at position 4 participates in substitution reactions with electrophilic reagents:

-

Tosylation :

Forms 4-tosyloxy-5-aminopyrimidine hydrochloride, enabling Suzuki-Miyaura cross-coupling .

| Electrophile | Catalyst | Product | Application |

|---|---|---|---|

| Tosyl chloride | DMAP | 4-Tosyloxy derivative | Precursor for coupling |

| POCl₃ | – | 4-Chloropyrimidine | Further functionalization |

Suzuki-Miyaura Cross-Coupling

The tosylated intermediate undergoes palladium-catalyzed coupling with aryl boronic acids:

| Boronic Acid | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | DME, 80°C | 4-Phenylpyrimidine | 85 |

| 4-Methoxyphenyl | PdCl₂(dppf) | Toluene, 90°C | 4-(4-Methoxyphenyl) | 78 |

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-stacking:

-

Enzyme inhibition : Binds to ATP pockets in kinases (e.g., CDK2) with IC₅₀ values of 0.5–2 μM .

-

DNA intercalation : Stabilizes G-quadruplex structures, relevant in anticancer research .

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Kinases | Hydrogen bonding | Cell cycle arrest | |

| DNA G-quadruplex | π-Stacking | Transcriptional inhibition |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Adjusting pH (e.g., with NaOH) regenerates the free base, which is prone to oxidation at the hydroxyl group .

Oxidation and Reduction

Applications De Recherche Scientifique

5-Aminopyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 5-Aminopyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

2-Aminopyrimidin-4-ol: Similar in structure but with different chemical properties and applications.

5-Bromo-6-phenylisocytosine: Known for its antiviral and antitumor activities.

4-Aminopyridine: Used as a research tool in studying potassium channels.

Uniqueness: 5-Aminopyrimidin-4-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research .

Activité Biologique

5-Aminopyrimidin-4-ol hydrochloride (CAS Number: 106913-64-8) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 147.56 g/mol. The compound features a pyrimidine ring with an amino group at the 5-position and a hydroxyl group at the 4-position, enhancing its solubility in aqueous environments, which is beneficial for biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been utilized as a precursor in synthesizing various analogs aimed at inhibiting cancer cell proliferation. Notably, derivatives of this compound have shown cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) cells .

Case Study: Anticancer Activity Evaluation

A study evaluated the efficacy of synthesized compounds derived from this compound against A549 cells. The compounds displayed structure-dependent anticancer activity, with some demonstrating potency comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial and Antifungal Activities

The compound also exhibits antimicrobial and antifungal properties. Various derivatives have been studied for their effectiveness against pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.

Research Findings:

- Derivatives of this compound were found to inhibit the growth of specific bacterial and fungal strains, suggesting its utility in treating infections.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, particularly those related to pyrimidine metabolism. This interaction can lead to enzyme inhibition or activation, influencing cellular processes.

- Cell Signaling Modulation : It modulates cell signaling pathways by affecting gene expression and cellular metabolism, which is crucial in cancer progression and treatment responses.

- Binding Affinity : Studies have demonstrated that this compound can bind to specific biomolecules, including protein kinases, which are vital in regulating cell growth and survival.

Research Data Table

Propriétés

IUPAC Name |

5-amino-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQWEPCQNAAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.